molecular formula C13H10O4 B3131899 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid CAS No. 35977-78-7

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Cat. No. B3131899
M. Wt: 230.22 g/mol
InChI Key: OTUHUQRLOGKXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
671

Inputs

Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Smiles
COC(=O)c2cc1ccccc1cc2OC(=O)C(C)(C)C
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
O=C=O
Step Three
Name
dppf
Quantity
0.1 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)c2cc1ccccc1cc2C(=O)O
Measurements
Type Value Analysis
YIELD 49
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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